

# 5-Bromovaleryl Chloride: A Technical Guide for Synthesis and Application

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## Compound of Interest

Compound Name: 5-Bromovaleryl chloride

Cat. No.: B1268051

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This technical guide provides an in-depth overview of **5-Bromovaleryl chloride** (CAS No: 4509-90-4), a critical bifunctional reagent in modern organic synthesis. Its unique structure, featuring both a reactive acyl chloride and a terminal alkyl bromide, makes it an invaluable building block for the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical properties, key applications, detailed experimental protocols, and its relevance in the context of drug discovery pathways.

## Core Properties of 5-Bromovaleryl Chloride

**5-Bromovaleryl chloride** is a colorless to pale yellow liquid that is sensitive to moisture.<sup>[1]</sup> Its fundamental properties are summarized below, providing essential data for experimental design and safety considerations.

Property	Value	Citations
CAS Number	4509-90-4	[1]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> BrClO	[1]
Molecular Weight	199.47 g/mol	[1]
Appearance	Clear colorless to slightly yellow liquid	[1]
Boiling Point	116-118 °C at 33 mmHg	[2]
Density	1.49 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.492	[2]
Solubility	Reacts with water; soluble in organic solvents like DCM, toluene.	[3]
Flash Point	107 °C (224.6 °F) - closed cup	[2]
Storage Conditions	Store at 0-8 °C, under an inert atmosphere.	[4]

## Applications in Research and Drug Development

The dual functionality of **5-Bromovaleryl chloride** makes it a versatile intermediate for introducing a five-carbon linker into molecular scaffolds.[3] This capability is widely exploited in several areas of chemical and pharmaceutical research.

- **Pharmaceutical Synthesis:** It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its reactivity is leveraged to construct core structures in potential drug candidates, including anti-inflammatory drugs, antiviral agents, and compounds active in the central nervous system (CNS).[1]
- **Acylation Reactions:** The highly electrophilic acyl chloride group readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester bonds, respectively.[3] This is a fundamental transformation in medicinal chemistry for building complex bioactive molecules.[4]

- **Bifunctional Linking:** As a bifunctional reagent, it allows for sequential reactions. The acyl chloride can first react with a nucleophile, and the terminal bromine can subsequently be displaced in an S<sub>N</sub>2-type reaction to connect another molecular fragment.[\[3\]](#)
- **Specialty Chemicals:** Beyond pharmaceuticals, it serves as a precursor in the synthesis of agrochemicals, including herbicides and pesticides, as well as specialty materials like dyes, fragrances, and polymers.[\[1\]](#)
- **Bioconjugation:** The reagent has potential applications in the selective modification and labeling of peptides and proteins through acylation, with the bromine group enabling further site-specific functionalization.[\[3\]](#)

## Experimental Protocols

Detailed methodologies are critical for the successful application of **5-Bromovaleryl chloride**. The following protocols provide procedures for its synthesis and a representative acylation reaction.

### Protocol 1: Synthesis of 5-Bromovaleryl Chloride

This protocol details the synthesis of the title compound from 5-bromovaleric acid using thionyl chloride (SOCl<sub>2</sub>).[\[5\]](#)

Materials:

- 5-bromopentanoic acid (1 eq., 2.85 g, 15.7 mmol)
- Thionyl chloride (SOCl<sub>2</sub>) (1 eq., 1.87 g, 1.14 mL, 15.7 mmol)
- Dichloromethane (DCM), anhydrous (50 mL)
- Round-bottom flask with reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- A solution of 5-bromopentanoic acid and thionyl chloride in anhydrous dichloromethane (50 mL) is prepared in a round-bottom flask.[\[5\]](#)
- The flask is fitted with a reflux condenser and the solution is heated to reflux.[\[5\]](#)
- The reaction mixture is maintained at reflux for 3 hours.[\[5\]](#)
- After cooling to room temperature, the solvent and excess thionyl chloride are removed by evaporation under reduced pressure.[\[5\]](#)
- The procedure yields crude **5-Bromovaleryl chloride** (3.11 g, 100%) as a yellowish oil, which can often be used in the next step without further purification.[\[5\]](#)

## Protocol 2: General Procedure for Amine Acylation

This protocol describes a representative Schotten-Baumann reaction for the acylation of an amine, a primary application of **5-Bromovaleryl chloride**.

Materials:

- Aniline (or other primary/secondary amine) (1.0 eq.)
- **5-Bromovaleryl chloride** (1.05 eq.)
- Triethylamine (or other non-nucleophilic base) (1.1 eq.)
- Dichloromethane (DCM), anhydrous
- Separatory funnel
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent such as dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).[\[4\]](#)

- Cool the solution to 0 °C using an ice bath.[4]
- Slowly add **5-Bromovaleryl chloride** (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.[4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).[4]
- Quench the reaction by adding water or a dilute acid solution (e.g., 1N HCl).[4]
- Transfer the mixture to a separatory funnel, extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide product.[4]
- The crude product can be purified by column chromatography or recrystallization as needed. [4]

## Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the utility of **5-Bromovaleryl chloride** in synthesis and its relevance to drug action. The following visualizations are provided in the DOT language for use with Graphviz.

**Figure 1.** Synthetic workflow illustrating the bifunctional reactivity of **5-Bromovaleryl chloride**.

**Figure 2.** Signaling pathway showing the mechanism of action of HDAC inhibitors.

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